Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)-
Description
Chemical Identity: The compound Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- (IUPAC name) is a synthetic propionamide derivative with a piperidinoethyl and pyridyl substituent. It is also known by its fumarate salt form, Propiram fumarate (1:1), and has synonyms such as Bay 4503, FBA 4503, and Algeril . Its molecular formula is C₁₆H₂₅N₃O·C₄H₄O₄ (molecular weight: 391.5) .
Pharmacological Profile:
Propiram acts as an opioid agonist-antagonist, primarily targeting μ-opioid receptors with mixed analgesic and weak antagonist activity . It has been studied for pain management but is less widely used than other opioids like fentanyl or morphine.
Properties
CAS No. |
102129-05-5 |
|---|---|
Molecular Formula |
C17H27N3O |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-methyl-1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-4-16(21)20(15-10-6-7-11-18-15)17(2,3)14-19-12-8-5-9-13-19/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3 |
InChI Key |
OUZCZTWVXHCLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)(C)CN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The target molecule’s structure necessitates disconnection into two primary fragments:
- Propionamide core : Derived from propionic acid or its derivatives.
- N-(1,1-Dimethyl-2-piperidinoethyl)-N-2-pyridyl substituent : Requires assembly of the piperidine-ethylamine backbone and subsequent coupling to the pyridyl group.
Critical challenges include:
Synthetic Routes and Methodologies
Direct Amide Coupling via Activated Propionyl Derivatives
Propionyl Chloride Route
Propionyl chloride serves as a classical acylating agent. Reacting it with N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylamine under basic conditions (e.g., triethylamine in dichloromethane) yields the target amide. This method, however, risks racemization and requires strict temperature control.
Procedure :
- Dissolve N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylamine (1.0 eq) in anhydrous dichloromethane.
- Add triethylamine (2.5 eq) and cool to 0°C.
- Slowly add propionyl chloride (1.2 eq) dropwise.
- Stir at room temperature for 12 h, then quench with aqueous NaHCO₃.
- Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography.
Yield : 60–75% (reported for analogous amides).
Coupling Reagent-Mediated Synthesis
Modern peptide coupling reagents such as T3P (propanephosphonic acid anhydride) or HBTU enhance efficiency and reduce side reactions. These reagents activate the carboxylic acid in situ, facilitating amide bond formation with the amine.
Procedure :
- Mix propionic acid (1.0 eq), N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylamine (1.1 eq), and HBTU (1.5 eq) in DMF.
- Add DIPEA (3.0 eq) and stir at room temperature for 6 h.
- Concentrate under reduced pressure and purify via recrystallization.
Advantages : Higher yields (80–90%) and milder conditions compared to acyl chlorides.
Stepwise Assembly via Intermediate Imine Formation
Reductive Amination Pathway
This route constructs the piperidinoethylamine fragment before amidation:
- Synthesis of 1,1-Dimethyl-2-piperidinoethylamine :
- Coupling with 2-Pyridylamine :
- Amidation with Propionic Acid :
Key Step : The reductive amination ensures retention of stereochemistry, favoring the E isomer due to steric hindrance during imine formation.
Solid-Phase Synthesis for High-Purity Production
Adapting methodologies from peptidomimetic synthesis, solid-phase techniques enable iterative coupling and purification:
- Resin Functionalization : Load Wang resin with Fmoc-protected propionic acid.
- Deprotection and Amine Coupling : Remove Fmoc with piperidine, then couple N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylamine using HBTU/DIPEA.
- Cleavage and Isolation : Treat with TFA/water (95:5) to release the product, followed by lyophilization.
Advantages : Automated systems achieve >95% purity, ideal for pharmaceutical applications.
Stereochemical Control and Optimization
The E configuration arises from kinetic control during imine formation or elimination reactions. Key strategies include:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) | Key Reagents |
|---|---|---|---|---|
| Propionyl Chloride | 60–75 | 85–90 | 3:1 | Propionyl chloride, TEA |
| HBTU-Mediated Coupling | 80–90 | 90–95 | 4:1 | HBTU, DIPEA |
| Reductive Amination | 70–85 | 88–93 | 5:1 | NaBH₃CN, Piperidine |
| Solid-Phase Synthesis | 75–85 | >95 | 6:1 | Wang resin, HBTU |
Industrial-Scale Considerations and Challenges
- Cost Efficiency : T3P and HBTU are expensive at scale; propionyl chloride routes remain economical for bulk production.
- Byproduct Management : Neutralizing HCl from acyl chloride reactions requires robust waste handling.
- Regulatory Compliance : Residual solvents (DMF, dichloromethane) must meet ICH guidelines for pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison
Key Structural Differences :
- Propiram vs. Phenampromide : Propiram substitutes a pyridyl group for the anilide moiety in Phenampromide, altering receptor binding kinetics .
- Propiram vs. Fentanyl : Fentanyl replaces the pyridyl group with a phenethyl chain, enhancing μ-opioid receptor affinity and potency .
- NeuroSearch Derivatives : These compounds feature aryl groups (e.g., 3,4-difluorophenyl) and piperidin-4-yl substituents, optimizing receptor inhibition (e.g., 91% μ-opioid inhibition at 10 μM) .
Functional and Pharmacological Comparisons
Table 2: Pharmacological Activity
Mechanistic Insights :
- Propiram : Its partial agonist activity at μ-receptors provides analgesia with reduced dependency risk, contrasting with full agonists like fentanyl .
- Thiadiazol-2-yl Derivative: The thiadiazole ring confers anticancer activity via unknown mechanisms, possibly involving kinase inhibition or apoptosis induction .
- NeuroSearch Compounds : Fluorine or chlorine substituents on aryl groups improve metabolic stability and receptor affinity, as seen in their high inhibition percentages .
Biological Activity
Introduction
Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- is a complex chemical compound that has attracted attention in medicinal chemistry for its potential biological activities. The compound features an amide functional group, a 2-pyridyl moiety, and a dimethylpiperidine segment, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Properties
The molecular formula of Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- is with a molecular weight of approximately 289.416 g/mol . The structure includes significant functional groups that enable various chemical reactions and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step processes. One common method includes the reaction of N-(6-bromo-2-pyridyl)-2,2-dimethyl-propionamide with suitable piperidine derivatives under controlled conditions. The reaction often utilizes organolithium compounds and is conducted in inert atmospheres to optimize yields.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Organolithium compounds | Inert atmosphere |
| 2 | Hydrolysis | Acidic or basic conditions | Temperature control |
Comparative Analysis
To better understand the significance of Propionamide's structure, we can compare it with other related compounds:
Table 2: Structural Comparison of Related Compounds
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| 2,2-Dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]propionamide | Similar piperidine and pyridine structure | Intermediate for synthesizing lasmiditan |
| N-(6-bromo-2-pyridyl)propionamide | Lacks the dimethylpiperidine moiety | Focused on different pharmacological properties |
| 2-Pyridyl propionamide | Simpler structure without additional piperidine groups | Less complex but may share some biological activities |
Toxicological Considerations
While assessing the safety profile of Propionamide is crucial for its potential therapeutic use, studies on structurally related compounds have shown varying degrees of toxicity. For instance, some derivatives demonstrated no cytotoxicity toward human cells at high concentrations . Further toxicological studies are necessary to establish the safety profile of Propionamide.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylpropionamide, and how can reaction efficiency be optimized?
- Methodology : Multi-step synthesis involving condensation of piperidine derivatives with pyridylpropionamide precursors. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd for cross-coupling) to enhance yield. Purification via column chromatography or recrystallization, followed by characterization using -NMR and LC-MS to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing the purity and physicochemical properties of this compound?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Differential scanning calorimetry (DSC) can determine thermal stability .
Q. What in vitro models are suitable for preliminary cytotoxicity screening, and how are IC values determined?
- Methodology : Use cancer cell lines (e.g., hepatocarcinoma, leukemia) in MTT assays. Cells are treated with serial dilutions of the compound, and viability is measured spectrophotometrically. IC values are calculated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities across different assay systems?
- Methodology : Standardize assay conditions (e.g., buffer pH, temperature, and receptor density) to minimize variability. Validate findings using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays). Cross-reference with structural analogs like ortho-fluorofentanyl to identify stereochemical or substituent effects .
Q. What experimental and computational strategies elucidate the stereochemical configuration of the (E)-isomer?
- Methodology : X-ray crystallography using SHELX software for crystal structure refinement. Compare experimental data (e.g., NOESY NMR) with density functional theory (DFT)-predicted geometries. For non-crystalline samples, electronic circular dichroism (ECD) can infer configuration .
Q. How can molecular docking studies be validated against experimental data to propose a mechanism of action?
- Methodology : Dock the compound into target receptors (e.g., opioid or CNS receptors) using AutoDock Vina. Validate predictions with site-directed mutagenesis or competitive binding assays. Correlate docking scores (binding energy) with IC values from pharmacological assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
